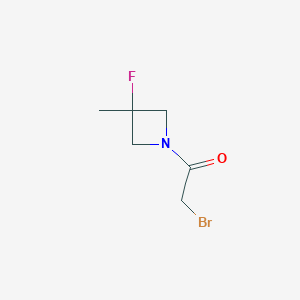
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a chemical compound with the molecular formula C6H9BrFNO and a molecular weight of 210.04 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and an azetidine ring, making it a unique structure in organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone typically involves the reaction of 3-fluoro-3-methylazetidine with bromoacetyl bromide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone has several applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic attack by biological molecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
2-Bromo-1-(3-chloro-3-methyl-azetidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-1-(3-fluoro-3-ethyl-azetidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is unique due to the presence of both fluorine and bromine atoms, which can significantly influence its reactivity and biological activity . The combination of these halogens with the azetidine ring makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrFNO/c1-6(8)3-9(4-6)5(10)2-7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYIWYLSVOWJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
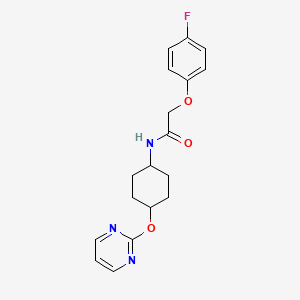
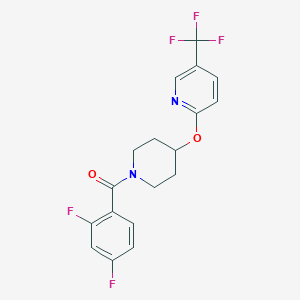
![N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2446373.png)
![methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylate](/img/structure/B2446374.png)
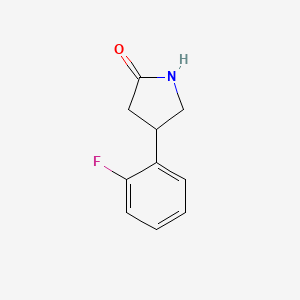
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2446376.png)
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2446378.png)
![2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2446379.png)
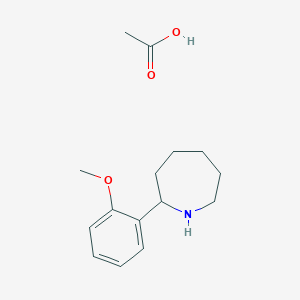
![1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2446382.png)
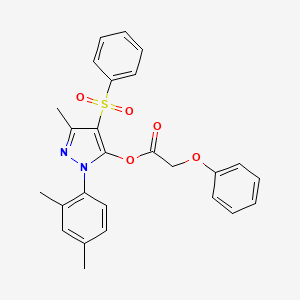
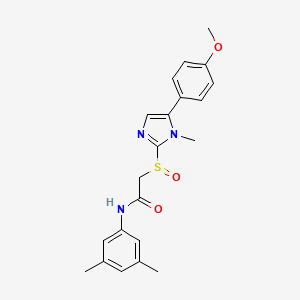
![4-FLUORO-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE](/img/structure/B2446392.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B2446393.png)
